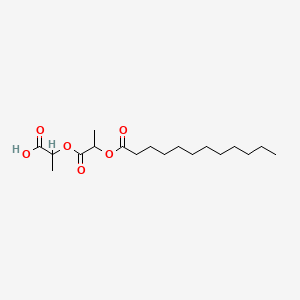

Lauroyl lactylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lauroyl lactylate is an organic compound commonly used in the cosmetic and food industries. It is known for its properties as an emulsifier and surfactant, which help in stabilizing mixtures of oil and water. This compound is derived from lauric acid and lactic acid, making it a natural and biodegradable ingredient .

Preparation Methods

The preparation of lauroyl lactylate involves the reaction of lauric acid with lactic acid. One common method includes dissolving sodium hydroxide in purified water to create a sodium hydroxide solution. This solution is then added dropwise to lactic acid at room temperature while stirring to generate sodium lactate. The sodium lactate is heated to 80°C, and nitrogen gas is introduced to the material interface. The temperature is then controlled between 190-210°C, and lauric acid along with a catalyst is added. The reaction continues for 60 minutes, followed by vacuumizing and an additional 20 minutes of reaction. The final product is a white to pale yellow solid .

Chemical Reactions Analysis

Lauroyl lactylate undergoes various chemical reactions, including hydrolysis and membrane-disruptive interactions. Hydrolysis of this compound results in the formation of lauric acid and lactic acid. It also exhibits membrane-disruptive properties, which are significant in its antimicrobial activity. The compound interacts with lipid bilayers, causing morphological changes and membrane disruption .

Scientific Research Applications

Lauroyl lactylate has a wide range of applications in scientific research. In chemistry, it is used as an emulsifier and surfactant in various formulations. In biology and medicine, its antimicrobial properties make it a valuable component in skincare products and pharmaceuticals. It is also used in the food industry as a food-grade emulsifier, enhancing the texture and stability of products .

Mechanism of Action

The mechanism of action of lauroyl lactylate involves its interaction with lipid membranes. It disrupts the membrane structure by integrating into the lipid bilayer, causing increased permeability and eventual membrane disruption. This action is primarily due to its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic regions of the membrane .

Comparison with Similar Compounds

Lauroyl lactylate is often compared with other lactylates such as calcium stearoyl lactylate and sodium stearoyl lactylate. While all these compounds serve as emulsifiers and surfactants, this compound is unique due to its specific fatty acid composition, which provides distinct antimicrobial properties. Other similar compounds include sodium lauryl sulfate and sodium lauroyl sarcosinate, but these differ in their chemical structure and specific applications .

Properties

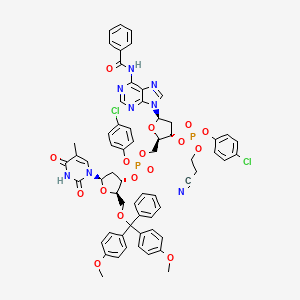

CAS No. |

48075-52-1 |

|---|---|

Molecular Formula |

C18H32O6 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

2-(2-dodecanoyloxypropanoyloxy)propanoic acid |

InChI |

InChI=1S/C18H32O6/c1-4-5-6-7-8-9-10-11-12-13-16(19)23-15(3)18(22)24-14(2)17(20)21/h14-15H,4-13H2,1-3H3,(H,20,21) |

InChI Key |

AOHBGMDQHXJADT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

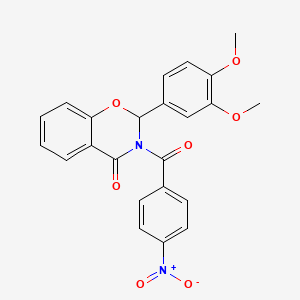

![(Z)-but-2-enedioic acid;(E)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B12729320.png)